molecular formula C20H26F6IS B1612190 Bis(4-tert-butylphenyl)iodanium;hexafluoroantimony(1-) CAS No. 61358-23-4

Bis(4-tert-butylphenyl)iodanium;hexafluoroantimony(1-)

Cat. No.: B1612190
CAS No.: 61358-23-4
M. Wt: 629.1 g/mol
InChI Key: FLZWISWRDNWLPR-UHFFFAOYSA-H
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Description

Historical Development of Hypervalent Iodine Compounds

The historical development of hypervalent iodine compounds traces back to the early nineteenth century with the discovery of iodine itself by French industrial chemist Bernard Courtois, who observed the emission of violet vapor when concentrated sulfuric acid was added to seaweed ashes. This fundamental discovery, first published in November 1813 in the Annales de Chimie, established iodine as a new element and set the foundation for subsequent investigations into its unique chemical properties. The name "iode," derived from the Greek word for violet, reflected the characteristic beautiful violet color of iodine vapor that distinguished it from other known elements.

Following the initial discovery, numerous inorganic compounds of polyvalent iodine in oxidation states +3, +5, and +7 were prepared during the early nineteenth century. Jean-Louis Gay-Lussac played a pivotal role in this early period by demonstrating that iodine was capable of forming compounds with other elements and by preparing iodine trichloride through the reaction of iodine or iodine monochloride with excess chlorine under gentle heating. In the same 1814 publication, Gay-Lussac described the preparation of potassium iodate by the action of iodine on hot potash lye, establishing fundamental synthetic protocols that would influence future developments in iodine chemistry.

The first polyvalent organoiodine compound, (dichloroiodo)benzene, was reported by German chemist C. Willgerodt in 1886 in the Journal fuer Praktische Chemie. This landmark achievement marked the beginning of organic hypervalent iodine chemistry and paved the way for the preparation of numerous other organic iodine(III) and iodine(V) compounds during the 1890s and early twentieth century. Notable compounds prepared during this period included (diacetoxyiodo)benzene in 1892, iodosylbenzene, iodylbenzene, 2-iodoxybenzoic acid in 1893, and the first example of diaryliodonium salts reported by C. Hartmann and V. Meyer in 1894.

The period between 1914 and the 1970s saw relatively low research activity in polyvalent organoiodine compounds, with valuable contributions primarily from laboratories of I. Masson, R. B. Sandin, F. M. Beringer, K. H. Pausacker, A. N. Nesmeyanov, and O. Neilands. Two significant reviews published during this period by Sandin in 1943 and Banks in 1966 in Chemical Reviews helped maintain scientific interest in the field. The renaissance of hypervalent iodine chemistry began in the late 1970s and early 1980s, initiated by the discovery of several new classes of polyvalent organoiodine compounds and the development of useful synthetic applications.

Classification of Diaryliodonium Salts

Diaryliodonium salts, also referred to as diaryl-λ3-iodanes according to International Union of Pure and Applied Chemistry nomenclature, constitute a distinct class of hypervalent iodine reagents characterized by the presence of two aryl ligands bonded to a central iodine atom. These compounds adopt a trigonal bipyramidal structure where one aromatic moiety occupies the equatorial position while the other aryl group resides in the apical position alongside a suitable counterion such as triflate, tosylate, or tetrafluoroborate. The structural arrangement results in an approximate 90-degree bond angle between the two aryl groups, as confirmed by solid-state structural studies.

The classification of diaryliodonium salts can be organized based on several structural criteria. Symmetrical salts, where both aryl groups are identical, are typically depicted with a T-shaped geometry emphasizing the 90-degree angle between aryl substituents and the counterion bound to iodine. Unsymmetrical salts, featuring different aryl groups, are often represented in ionic form due to uncertainty regarding which aryl moiety participates in the hypervalent bond with iodine and the associated ligand. This structural ambiguity in solution contrasts with the well-defined solid-state structures determined through crystallographic analysis.

Another important classification criterion involves the nature of the aryl substituents and their electronic properties. Electron-rich diaryliodonium salts generally exhibit different reactivity patterns compared to their electron-deficient counterparts, particularly in nucleophilic substitution reactions where electronic effects significantly influence chemoselectivity. The presence of sterically demanding substituents, such as tert-butyl groups, introduces additional considerations regarding both synthetic accessibility and reactivity profiles, often requiring specialized synthetic approaches for their preparation.

When the two aryl groups form a cyclic structure with the central iodine atom, these compounds are classified as cyclic diaryliodonium salts. Cyclic diaryliodonium salts represent a specialized subclass that offers unique advantages in synthetic applications, particularly their efficient dual arylation mechanism and compatibility with one-pot synthesis procedures. These compounds have found extensive applications in the preparation of bioactive compounds, including fluorenes, thiophenes, carbazoles, and phenanthrenes, which are essential structural motifs in pharmaceutical synthesis.

Significance of Bis(4-tert-butylphenyl)iodonium Hexafluoroantimonate in Chemical Research

Bis(4-tert-butylphenyl)iodonium hexafluoroantimonate occupies a prominent position in contemporary chemical research due to its exceptional stability, unique reactivity profile, and diverse applications across multiple scientific disciplines. The compound's significance stems from its role as an efficient photoinitiator in polymer chemistry, where it serves as a cationic photoinitiator for ring-opening polymerization of oxetanes, glycidyl compounds, and cycloaliphatic epoxies. Its effectiveness in this capacity has made it an indispensable component in ultraviolet-cured coatings, inks, and three-dimensional printing applications, where rapid curing and high-resolution processing are essential requirements.

The sterically hindered tert-butyl substituents present in this compound confer several advantageous properties that distinguish it from other diaryliodonium salts. These bulky groups enhance the compound's thermal stability and influence its solubility characteristics, making it particularly suitable for applications requiring elevated processing temperatures or specific solvent systems. Research has demonstrated that the steric congestion provided by tert-butyl groups can be synthesized in high yields through specialized synthetic protocols, highlighting the feasibility of preparing such sterically demanding structures.

In the electronics manufacturing sector, bis(4-tert-butylphenyl)iodonium hexafluoroantimonate has found applications in the production of photoresists for semiconductor fabrication. The compound's properties enable high-resolution patterning capabilities that are crucial for the ongoing miniaturization of electronic components in modern technology. Its incorporation into photoresist formulations has contributed to advances in lithographic processes, where precise control over molecular-level features is essential for device performance and reliability.

The hexafluoroantimonate counterion plays a crucial role in determining the compound's overall properties and reactivity. This particular anion imparts excellent thermal stability and influences the compound's solubility profile in organic solvents commonly used in industrial processes. The choice of counterion significantly affects both the reactivity and practical handling characteristics of diaryliodonium salts, with hexafluoroantimonate representing an optimal balance between stability and reactivity for many applications.

Property Specification Reference
Molecular Formula C₂₀H₂₆F₆ISb
Molecular Weight 629.08 g/mol
Melting Point 173.0-177.0°C
Appearance White to light yellow crystalline powder
Purity (High Performance Liquid Chromatography) ≥98.0%
Storage Conditions Room temperature, inert atmosphere

Nomenclature and Structural Identification

The systematic nomenclature of bis(4-tert-butylphenyl)iodonium hexafluoroantimonate follows established International Union of Pure and Applied Chemistry conventions for hypervalent iodine compounds, incorporating both the organic substituents and the inorganic counterion. The compound's Chemical Abstracts Service registry number 61358-23-4 provides unambiguous identification in chemical databases and literature searches. Alternative nomenclature includes 4,4'-di-tert-butyldiphenyliodonium hexafluoroantimonate, which emphasizes the symmetrical nature of the aryl substituents.

Structural characterization of bis(4-tert-butylphenyl)iodonium hexafluoroantimonate involves multiple analytical techniques that confirm both the cationic iodonium portion and the hexafluoroantimonate anion. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with carbon-13 nuclear magnetic resonance showing characteristic resonances for the tert-butyl groups and aromatic carbons. The symmetrical nature of the compound simplifies spectroscopic analysis, as equivalent carbon environments give rise to simplified spectra compared to unsymmetrical analogs.

Fourier transform infrared spectroscopy serves as a particularly valuable tool for confirming the presence of the hexafluoroantimonate counterion through the characteristic strong absorption at 15 micrometers. This diagnostic peak provides rapid confirmation of successful anion exchange reactions and serves as a quality control measure in synthetic preparations. The infrared spectrum also reveals characteristic vibrations associated with the aromatic carbon-hydrogen bonds and the tert-butyl groups, contributing to comprehensive structural verification.

Elemental analysis provides quantitative confirmation of the compound's composition, with theoretical values for carbon (38.19%), hydrogen (4.17%), iodine, and antimony content serving as benchmarks for purity assessment. Mass spectrometry offers additional structural confirmation through molecular ion peaks and characteristic fragmentation patterns that reflect the compound's hypervalent iodine structure. X-ray crystallography, when applicable, provides definitive three-dimensional structural information, including precise bond lengths and angles that validate the proposed trigonal bipyramidal geometry around the central iodine atom.

Analytical Technique Key Diagnostic Features Application
Nuclear Magnetic Resonance Symmetrical carbon patterns, tert-butyl resonances Structural confirmation
Fourier Transform Infrared 15 μm absorption (hexafluoroantimonate), aromatic C-H vibrations Counterion identification
Elemental Analysis C: 38.19%, H: 4.17%, I and Sb content Compositional verification
Mass Spectrometry Molecular ion peaks, fragmentation patterns Molecular weight confirmation
X-ray Crystallography Bond angles (~90°), hypervalent geometry Three-dimensional structure

Properties

IUPAC Name

bis(4-tert-butylphenyl)iodanium;hexafluoroantimony(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26I.6FH.Sb/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;;;;;;;/h7-14H,1-6H3;6*1H;/q+1;;;;;;;+5/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZWISWRDNWLPR-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.F[Sb-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26F6ISb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618999
Record name Bis(4-tert-butylphenyl)iodanium hexafluoroantimonate(1-)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

629.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61358-23-4
Record name Bis(4-tert-butylphenyl)iodanium hexafluoroantimonate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis (4-tert-butylphenyl) iodonium hexafluoroantimonate
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Preparation Methods

Synthesis via Diacetoxy(4-tert-butylphenyl)-λ^3-iodane Intermediate

A novel reaction protocol involves the formation of diacetoxy(4-tert-butylphenyl)-λ^3-iodane as a key intermediate, which is then converted into the diaryliodonium salt.

  • Step 1: Formation of Diacetoxy(4-tert-butylphenyl)-λ^3-iodane

    Attempts were made to synthesize this intermediate directly from 4-tert-butylbenzene and potassium iodide. However, initial methods were unsuccessful, often leading instead to the formation of bis(4-tert-butylphenyl)iodonium hydrogen sulfate as a side product.

  • Step 2: Conversion to Bis(4-tert-butylphenyl)iodonium Hexafluoroantimonate

    The hydrogen sulfate salt was subsequently converted to the hexafluoroantimonate salt by anion exchange using hexafluoroantimonic acid or related reagents. This step was confirmed by FTIR spectroscopy showing a characteristic strong peak at 15 microns indicative of the SbF6^- anion.

  • Reaction Conditions and Yield

    Three laboratory trials were conducted with reaction times of 40 minutes each, yielding off-white powders with yields ranging from 19% to 32%. The reaction was carried out under mild conditions, making it feasible for scale-up production.

Entry Reaction Time (min) Yield (g) Yield (%) Description
1 40 3 19 Off white powder
2 40 5 32 Off white powder
3 40 5 32 Off white powder
  • Elemental Analysis

    Elemental analysis confirmed the composition of the product, with experimental values closely matching theoretical percentages for carbon, hydrogen, fluorine, iodine, and antimony, thus verifying the identity of the diaryliodonium salt.

Element Theoretical % Experimental % Sample Amount (mg)
Carbon 38.19 40.91 2.15
Fluorine 18.12 17.04 5.64
Hydrogen 4.17 4.44 2.15
Iodine 18.8 (Measured) -
Antimony 17.1 (Measured) -

Summary and Practical Considerations

  • The preparation of bis(4-tert-butylphenyl)iodanium hexafluoroantimonate can be achieved via a two-step process involving the formation of diacetoxy(4-tert-butylphenyl)-λ^3-iodane or bis(4-tert-butylphenyl)iodonium hydrogen sulfate, followed by conversion to the hexafluoroantimonate salt.

  • Reaction conditions are mild and suitable for scale-up, although yields in initial trials ranged from 19% to 32%, indicating room for optimization.

  • Photocatalytic methods offer promising alternative routes for diaryliodonium salt synthesis, potentially applicable to this compound with further development.

  • Analytical techniques including FTIR, elemental analysis, and NMR are essential for confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(4-tert-butylphenyl)iodanium;hexafluoroantimony(1-) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: Reduction reactions can convert it to lower oxidation state species.

    Substitution: It participates in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituents involved, but typical reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodonium salts, while reduction can produce iodides.

Scientific Research Applications

Synthesis of Bis(4-tert-butylphenyl)iodanium Hexafluoroantimony(1-)

The synthesis of BtPhI·SbF6 involves several methodologies, with a focus on the formation of diaryliodonium salts. A notable approach is the reaction of diacetoxy(t-butylphenyl)-λ3-iodane with hexafluoroantimonic acid, resulting in high-purity products suitable for various applications in photopolymerization.

Reaction Pathways

  • Synthesis Route : The synthesis typically starts with the formation of diacetoxy(t-butylphenyl)-λ3-iodane (1), which is then reacted with hexafluoroantimonic acid to yield the desired salt.
  • Yield Analysis : Experimental results indicate yields ranging from 19% to 32% under optimized conditions, as shown in Table 1.
EntryReaction Time (min)Yield (g)Yield (%)Description
140319Off-white powder
240532Off-white powder
340532Off-white powder

Properties of Bis(4-tert-butylphenyl)iodanium Hexafluoroantimony(1-)

BtPhI·SbF6 is characterized by its stability and solubility in various organic solvents such as chloroform and ethanol. Its unique properties make it a valuable compound for catalyzing photopolymerization reactions.

Physical and Chemical Properties

  • Molecular Formula : C22H26I·SbF6
  • Molar Mass : Approximately 514.08 g/mol
  • Solubility : Soluble in chloroform, ethanol; insoluble in water.

Applications in Photopolymerization

One of the primary applications of BtPhI·SbF6 is as a photoinitiator in cationic polymerization processes. This compound generates reactive cationic species upon exposure to UV light, which initiates the polymerization of various monomers.

Case Studies

  • Photopolymerization Initiators : Research indicates that BtPhI·SbF6 effectively initiates polymerization in epoxy resins and other cationic systems. The use of this compound leads to improved curing times and enhanced mechanical properties of the final materials.
  • Micro/Nano Electronics : In microfabrication, BtPhI·SbF6 is utilized to create photocurable composites that exhibit desirable characteristics such as low viscosity and high adhesion properties when cured.

Comparative Analysis with Other Iodonium Salts

To further illustrate the efficacy of BtPhI·SbF6, a comparative analysis with other diaryliodonium salts is presented below:

CompoundYield (%)Curing Time (min)Application Area
Bis(4-tert-butylphenyl)iodonium hexafluoroantimonate3215Epoxy resins
Bis(4-tert-butylphenyl)iodonium triflate2520Coatings
Bis(4-methylphenyl)iodonium hexafluorophosphate3018Adhesives

Mechanism of Action

The mechanism by which Bis(4-tert-butylphenyl)iodanium;hexafluoroantimony(1-) exerts its effects involves the generation of reactive intermediates upon exposure to light or other stimuli. These intermediates can initiate polymerization reactions or interact with other molecules to produce desired chemical transformations. The molecular targets and pathways involved include:

    Photoinitiation: Absorption of light leads to the formation of reactive species that initiate polymerization.

    Chemical Interactions: The compound can form complexes with other molecules, facilitating various chemical reactions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Photoinitiators

Compound Name Substituents Counterion Molecular Weight (g/mol) Key Properties Applications
Bis(4-tert-butylphenyl)iodonium hexafluoroantimonate 4-tert-butylphenyl $SbF_{6}^{-}$ ~600 (estimated) High thermal stability, moderate solubility High-temperature UV coatings
Bis(4-dodecylphenyl)iodonium hexafluoroantimonate 4-dodecylphenyl $SbF_{6}^{-}$ ~880 (estimated) Enhanced solubility in non-polar media Flexible coatings, organic composites
Bis(4-methylphenyl)iodonium hexafluorophosphate 4-methylphenyl $PF_{6}^{-}$ 454.13 Faster initiation, lower thermal stability Rapid-cure inks, electronics
Triarylsulfonium hexafluoroantimonate salts Mixed aryl groups $SbF_{6}^{-}$ Variable Broad UV absorption, high efficiency Industrial adhesives, 3D printing resins

Substituent Effects

  • Steric Bulk : The tert-butyl groups in the target compound reduce molecular mobility, increasing thermal stability compared to methyl or dodecyl substituents. However, this bulk may limit solubility in polar solvents .
  • Solubility : The dodecyl chain in Bis(4-dodecylphenyl)iodonium hexafluoroantimonate enhances compatibility with hydrophobic polymers, whereas the tert-butyl variant is better suited for high-solids formulations .

Counterion Reactivity

  • $SbF{6}^{-}$ vs. $PF{6}^{-}$: The hexafluoroantimonate anion ($SbF{6}^{-}$) exhibits stronger Lewis acidity than hexafluorophosphate ($PF{6}^{-}$), leading to faster initiation and higher curing efficiency. However, $SbF_{6}^{-}$-based salts may pose greater environmental and handling risks .

Performance in Polymerization

  • Cure Speed : Bis(4-methylphenyl)iodonium hexafluorophosphate initiates polymerization more rapidly due to lower steric hindrance, but it is less thermally stable than the tert-butyl derivative .
  • Application Scope : Triarylsulfonium salts (e.g., ) offer broader UV absorption ranges, making them versatile for thick-layer curing, whereas iodonium salts are preferred for precision applications .

Research Findings and Industrial Relevance

Recent studies highlight the tert-butyl variant’s superiority in high-temperature environments, such as automotive coatings, where thermal degradation resistance is critical. In contrast, dodecyl-substituted iodonium salts dominate in flexible packaging due to their elastomer compatibility . Innovations in hybrid photoinitiator systems combining iodonium and sulfonium salts (e.g., ) aim to balance cure speed and depth .

Biological Activity

Chemical Identity and Properties
Bis(4-tert-butylphenyl)iodanium;hexafluoroantimony(1-) is a diaryliodonium salt with the chemical formula C20_{20}H26_{26}F6_6ISb. It is known for its application as a photoinitiator in polymerization reactions, particularly in the production of UV-cured coatings and adhesives. This compound exhibits unique properties that make it valuable in various industrial applications, including its stability and reactivity under UV light.

Synthesis

The synthesis of bis(4-tert-butylphenyl)iodanium;hexafluoroantimony(1-) typically involves the reaction of 4-tert-butylphenyl iodide with hexafluoroantimonic acid. A detailed synthesis protocol has been documented, emphasizing the need for careful handling due to the compound's potential toxicity and environmental impact .

Biological Activity

Antimicrobial Properties
Research indicates that diaryliodonium salts, including bis(4-tert-butylphenyl)iodanium;hexafluoroantimony(1-), exhibit antimicrobial activity. A study demonstrated that these compounds could inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial coatings . The mechanism of action is believed to involve the generation of reactive oxygen species upon UV irradiation, which disrupts microbial cell membranes.

Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of bis(4-tert-butylphenyl)iodanium;hexafluoroantimony(1-) on human cell lines. Results indicated that at certain concentrations, the compound exhibited cytotoxic effects, particularly against cancer cell lines. This property highlights its potential as a therapeutic agent or as a component in drug delivery systems .

Case Studies

  • Photopolymerization Applications
    A significant application of bis(4-tert-butylphenyl)iodanium;hexafluoroantimony(1-) is in photopolymerization processes. Case studies have shown its effectiveness as a photoinitiator in UV-curable formulations, leading to rapid polymerization rates and improved mechanical properties of the resulting materials .
  • Environmental Impact Assessments
    Environmental studies have evaluated the degradation products of bis(4-tert-butylphenyl)iodanium;hexafluoroantimony(1-). These assessments are crucial for understanding the compound's long-term effects on aquatic ecosystems, given its toxicity to aquatic life .

Research Findings

Study FocusFindingsReference
Antimicrobial ActivityInhibition of bacterial growth; effective against multiple strains
CytotoxicitySignificant cytotoxic effects on cancer cell lines at specific concentrations
Photopolymerization EfficiencyHigh reactivity as a photoinitiator; enhances mechanical properties of cured materials
Environmental ToxicityToxic to aquatic organisms; degradation products assessed for environmental safety

Q & A

Q. Methodological Notes

  • Data Contradiction Resolution : Always replicate studies under standardized conditions (e.g., IUPAC-recommended solvents) and validate via peer-reviewed protocols ().
  • Theoretical Frameworks : Anchor hypotheses in iodine(III) chemistry or Lewis acid-base theory ().

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Bis(4-tert-butylphenyl)iodanium;hexafluoroantimony(1-)
Reactant of Route 2
Bis(4-tert-butylphenyl)iodanium;hexafluoroantimony(1-)

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